

What is the chemical structure of leucopelargonidin?

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Compound of Interest

Compound Name: *Leucopelargonidin*

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An In-depth Technical Guide to **Leucopelargonidin**

This guide provides a comprehensive overview of the chemical and biological properties of **leucopelargonidin**, tailored for researchers, scientists, and professionals in drug development. **Leucopelargonidin** is a colorless chemical compound belonging to the leucoanthocyanidin class of flavonoids.[1][2] These compounds are characterized as flavan-3,4-diols and serve as essential intermediates in the biosynthesis of anthocyanidins, which are pigments responsible for many plant colors.[1][3][4]

Chemical Structure and Nomenclature

Leucopelargonidin is a pentahydroxyflavan with a chemical formula of $C_{15}H_{14}O_6$. [1][5] Its structure is based on a flavan backbone, consisting of a 3,4-dihydro-2-phenyl-2H-1-benzopyran moiety with hydroxyl groups at positions 3 and 4. [2][4] The specific stereoisomer commonly referred to is (+)-**Leucopelargonidin**, which has the (2R,3S,4S) configuration. [1][5]

- IUPAC Name: (2R,3S,4S)-2-(4-Hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,4,5,7-tetrol [1][5]
- Systematic IUPAC Name: (2R,3S,4S)-Flavan-3,4,4',5,7-pentol [1]
- Common Synonyms: cis-3,4-**Leucopelargonidin**, **Leucopelargonidine** [1][5]

Physicochemical Properties

A summary of the key quantitative data for **leucopelargonidin** is presented below, providing a clear reference for its physical and chemical characteristics.

Property	Value	Source
Molecular Formula	C ₁₅ H ₁₄ O ₆	[1][2][6]
Molar Mass	290.271 g·mol ⁻¹	[1]
CAS Number	98919-66-5	[1][5]
Boiling Point	595.2°C at 760 mmHg	[6]
Flash Point	313.8°C	[6]
Density	1.605 g/cm ³	[6]

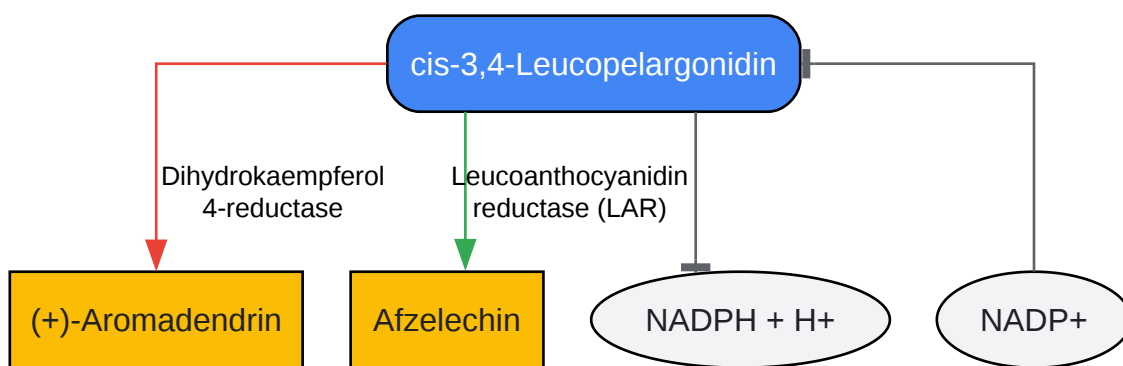
Biological Role and Metabolism

Leucopelargonidin is a key intermediate in the biosynthetic pathway of flavonoids in various plants.[1] It is found in a variety of natural sources, including cashew fruit (*Anacardium occidentale*), corn (*Zea mays*), and Chinese date (*Ziziphus jujuba*).[1] Its metabolism involves key enzymes that convert it into other important flavonoids.

Two primary metabolic transformations involving **cis-3,4-leucopelargonidin** are:

- Conversion to (+)-Aromadendrin: The enzyme Dihydrokaempferol 4-reductase utilizes NADP⁺ to convert **cis-3,4-leucopelargonidin** into (+)-aromadendrin.[1]
- Conversion to Afzelechin: The enzyme Leucoanthocyanidin reductase (LAR) transforms **cis-3,4-leucopelargonidin** into afzelechin.[1]

The following diagram illustrates the central role of **leucopelargonidin** in flavonoid metabolism.



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Caption: Metabolic pathways of cis-3,4-**leucopelargonidin**.

Experimental Protocols

Synthesis of (+)-Leucopelargonidin

A standard laboratory method for the synthesis of (+)-**leucopelargonidin** is through the chemical reduction of (+)-aromadendrin.[1]

Objective: To synthesize (+)-**leucopelargonidin** via the reduction of (+)-aromadendrin.

Materials:

- (+)-Aromadendrin
- Sodium borohydride (NaBH_4)
- Anhydrous ethanol (or another suitable solvent like methanol)
- Reaction flask
- Stirring apparatus
- Thin-layer chromatography (TLC) plate and developing chamber
- Purification apparatus (e.g., column chromatography)

Methodology:

- **Dissolution:** Dissolve (+)-aromadendrin in a suitable anhydrous solvent (e.g., ethanol) in a reaction flask under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
- **Cooling:** Cool the solution in an ice bath to 0°C to control the reaction rate and minimize side products.
- **Reduction:** Slowly add sodium borohydride (NaBH₄) to the stirred solution. The amount of NaBH₄ should be calculated to be in molar excess to ensure complete reduction of the ketone group on aromadendrin.
- **Reaction Monitoring:** Monitor the progress of the reaction using thin-layer chromatography (TLC). Samples are taken periodically from the reaction mixture and compared against the starting material standard. The reaction is considered complete when the spot corresponding to (+)-aromadendrin is no longer visible.
- **Quenching:** Once the reaction is complete, cautiously quench the excess sodium borohydride by the slow addition of a weak acid (e.g., dilute acetic acid or ammonium chloride solution) until effervescence ceases.
- **Extraction:** Remove the solvent under reduced pressure. The resulting residue can be partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
- **Purification:** Purify the crude product using column chromatography on silica gel to isolate (+)-**leucopelargonidin** from any remaining starting material or byproducts.
- **Characterization:** Confirm the structure and stereochemistry of the purified (+)-**leucopelargonidin** using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

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